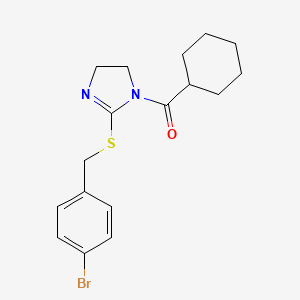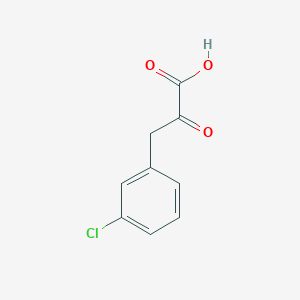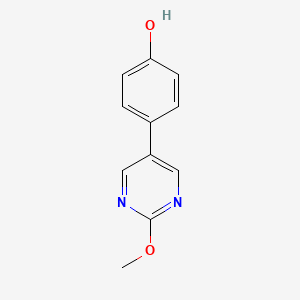![molecular formula C10H10F3N3 B2633404 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006334-01-5](/img/structure/B2633404.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, also known as CP-471,963, is a chemical compound with potential pharmaceutical applications. It has a molecular weight of 229.20 and a molecular formula of C10H10F3N3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-3,5H2 . This indicates the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazol ring in the structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.20 . The InChI key is KEVPJCUBHWBCOB-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the current resources.Scientific Research Applications
Synthesis of Fused Pyrazole Derivatives
The compound 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine was synthesized and utilized as a key intermediate for creating new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds were evaluated for their antioxidant properties, with some showing significant activity, highlighting the potential of this chemical structure in the development of antioxidant agents (El‐Mekabaty et al., 2016).
Cycloaddition Reactions
Research has explored the cycloaddition reactions of trifluorodiazoethane, noting its ability to form cyclopropanes and Δ1-pyrazolines. This indicates the chemical reactivity of such compounds and their potential applications in creating diverse chemical structures (Atherton & Fields, 1968).
Catalytic Applications in Synthesis
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were prepared and used as a catalyst for the synthesis of complex organic structures like 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This showcases the chemical's role in facilitating complex organic reactions (Mo Zhang et al., 2016).
Synthesis of Polysubstituted Compounds
3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been utilized to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This demonstrates the compound's versatility in creating a wide range of chemically diverse and potentially useful structures (Dawood et al., 2004).
Advanced Applications in Chemical Synthesis
The compound has been instrumental in the regioselective cycloaddition of trifluorodiazoethane with electron-deficient allenes, leading to the formation of structurally distinct pyrazolines and pyrazoles, showcasing its potential in advanced synthetic chemistry (Fa‐Guang Zhang et al., 2014).
Determining Chemical Properties
The compound has been utilized in studies determining pKa values of acidic and basic trifluoromethyl heterocycles, highlighting its utility in understanding chemical properties important in various scientific applications, including potentially pH measurement in biological media (Jones et al., 1996).
properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVPJCUBHWBCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)

![5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2633323.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2633326.png)
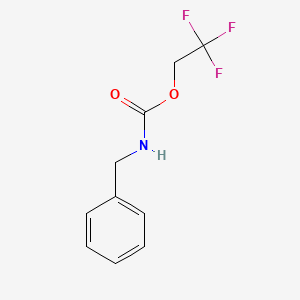

![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)
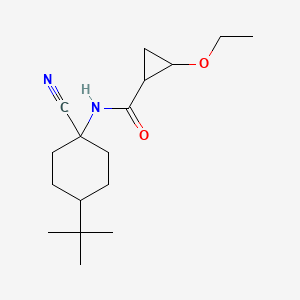
![5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2633334.png)
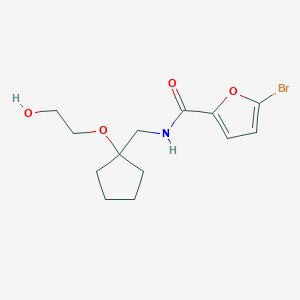
amino}acetamide](/img/structure/B2633339.png)
